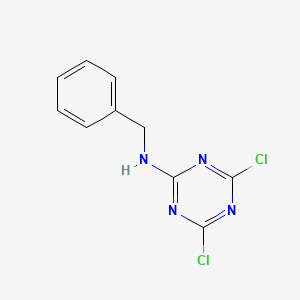

N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine

Description

Propriétés

IUPAC Name |

N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N4/c11-8-14-9(12)16-10(15-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEAITOMWXXDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50275281 | |

| Record name | N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30369-82-5 | |

| Record name | N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The synthesis of N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine begins with cyanuric chloride (1,3,5-triazine-2,4,6-trichloride), a highly reactive triazine scaffold. The substitution of chloride ions proceeds sequentially, with temperature control critical to achieving monosubstitution.

Key Steps :

- First Substitution : Benzylamine reacts with cyanuric chloride at 0°C in the presence of sodium carbonate. The exothermic nature of this step necessitates rigorous temperature control to prevent di- or trisubstitution.

- Acid Scavenging : Sodium carbonate neutralizes hydrochloric acid generated during the reaction, driving the equilibrium toward product formation.

- Work-Up : The product precipitates as a white solid, isolated via filtration, washed with acetonitrile and diethyl ether, and dried under reduced pressure.

Reaction Equation :

$$

\text{Cyanuric chloride} + \text{Benzylamine} \xrightarrow{\text{0°C, Na}2\text{CO}3} \text{this compound} + \text{HCl}

$$

Optimization and Yield

The method yields 90.8% pure product, attributed to precise stoichiometry (1:1 molar ratio of cyanuric chloride to benzylamine) and optimal temperature maintenance. Prolonged reaction times or elevated temperatures risk further substitution, reducing selectivity.

Table 1: Synthesis Parameters

| Parameter | Value |

|---|---|

| Starting Material | Cyanuric chloride (1 equiv) |

| Nucleophile | Benzylamine (1 equiv) |

| Base | Sodium carbonate |

| Temperature | 0°C |

| Solvent | Not specified (likely acetone) |

| Yield | 90.8% |

Characterization and Analytical Data

Spectroscopic Confirmation

The structure of this compound was confirmed using:

- IR Spectroscopy : Peaks at 3233 cm⁻¹ (N–H stretch) and 1679 cm⁻¹ (C=N stretch) indicate the presence of amine and triazine groups.

- NMR Spectroscopy :

- Elemental Analysis : Matched theoretical values for $$ \text{C}{10}\text{H}8\text{Cl}2\text{N}4 $$.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}8\text{Cl}2\text{N}4 $$ | |

| Molecular Weight | 255.10 g/mol | |

| Melting Point | 232–234°C (decomposition) | |

| Solubility | Insoluble in polar solvents |

Comparative Analysis of Methodologies

Temperature-Dependent Selectivity

The first chloride substitution occurs efficiently at 0°C due to cyanuric chloride’s high reactivity. At higher temperatures, subsequent substitutions dominate, making this method unsuitable for disubstituted analogs without modifications.

Applications and Derivative Synthesis

This compound serves as a precursor for:

Analyse Des Réactions Chimiques

Types of Reactions

N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by other nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of corresponding amines and triazine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent with a base such as triethylamine.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Hydrolysis: The reaction can be carried out using water or aqueous solutions of acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

Nucleophilic Substitution: The major products are substituted triazine derivatives, where the chlorine atoms are replaced by the nucleophiles.

Oxidation and Reduction: The products depend on the specific reagents and conditions used, leading to various oxidized or reduced forms of the compound.

Hydrolysis: The major products are benzylamine and triazine derivatives.

Applications De Recherche Scientifique

Chemistry Applications

Synthesis of Complex Derivatives

N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine serves as a crucial building block in the synthesis of more complex triazine derivatives. These derivatives are valuable in developing new materials and catalysts due to their unique chemical properties. The compound's reactivity allows it to participate in various chemical reactions, facilitating the formation of diverse molecular architectures.

Table 1: Chemical Reactions Involving this compound

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains and fungi by interfering with their metabolic pathways. The compound's effectiveness against multidrug-resistant clinical isolates highlights its potential as a therapeutic agent in infectious diseases.

Anticancer Properties

The compound has demonstrated promising anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. Studies have shown that it affects cell signaling pathways crucial for tumor growth and survival.

Table 2: Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Anticancer | Inhibits proliferation of A549 cells | |

| Antiviral | Active against HSV-1 |

Medical Applications

Drug Development

Ongoing research is exploring the potential of this compound as a lead compound for drug development targeting specific enzymes or receptors involved in disease processes. Its ability to selectively inhibit certain biological targets makes it a candidate for further investigation in drug design.

Therapeutic Formulations

The compound's stability and reactivity allow for its incorporation into therapeutic formulations aimed at enhancing drug delivery systems. Its role as a drug nano-delivery system is being studied to improve the bioavailability and efficacy of therapeutic agents.

Industrial Applications

Production of Dyes and Herbicides

In industrial settings, this compound is utilized in the synthesis of dyes and herbicides due to its chemical stability and reactivity. The compound's derivatives can be tailored for specific applications in agriculture and materials science.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics in certain cases .

Case Study 2: Anticancer Mechanisms

Research on the anticancer properties of this compound revealed that it induces apoptosis in A549 lung cancer cells through the modulation of key signaling pathways involved in cell survival . This study underscores its potential as a therapeutic agent in oncology.

Mécanisme D'action

The mechanism of action of N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine.

N-benzyl-2,4-dichloro-1,3,5-triazin-2-amine: A similar compound with chlorine atoms at different positions on the triazine ring.

N-phenyl-4,6-dichloro-1,3,5-triazin-2-amine: A compound with a phenyl group instead of a benzyl group.

Uniqueness

This compound is unique due to the presence of both benzyl and dichloro substituents on the triazine ring. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from other similar compounds.

Activité Biologique

N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine is a triazine derivative that has garnered attention for its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound has the molecular formula and features a benzyl group attached to a triazine ring with chlorine substitutions at positions 4 and 6. The structural characteristics of triazines contribute to their reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Triazine compounds are known to exhibit antimicrobial properties by targeting components of microbial cells. This compound may inhibit essential biochemical pathways in microbes, leading to cell death.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in microbial metabolism. By binding to the active sites of these enzymes, it prevents substrate binding and subsequent enzymatic reactions.

- Cellular Effects : It influences cellular processes such as gene expression and cell signaling pathways. Notably, it has been observed to inhibit cancer cell growth by interfering with mechanisms regulating proliferation and apoptosis.

Antimicrobial Studies

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes the antimicrobial efficacy based on minimum inhibitory concentration (MIC) values:

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Candida albicans | 25 |

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against several cancer cell lines. The following table presents the half-maximal inhibitory concentration (IC50) values for various cancer types:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | |

| HeLa (cervical cancer) | 10.0 | |

| A549 (lung cancer) | 15.0 |

Case Studies

Several studies have explored the biological applications of this compound:

- Antiviral Activity : A study evaluated the antiviral properties of triazine derivatives similar to this compound against herpes simplex virus type 1 (HSV-1). The results indicated promising antiviral activity with EC50 values comparable to established antiviral agents like acyclovir .

- Enzyme Inhibition in Cancer Models : Research indicated that this compound can inhibit lysophosphatidic acid acyltransferase β (LPAATβ), which is implicated in tumor proliferation. Inhibition of this enzyme resulted in reduced tumor growth in animal models .

Pharmacokinetics and Dosage Effects

Pharmacokinetic studies suggest that this compound has reasonable bioavailability due to its molecular weight (255.11 g/mol), which allows for effective absorption in biological systems. Dosage effects observed in animal models indicate that lower doses exhibit antimicrobial and anticancer activities without significant toxicity.

Q & A

Q. What are the standard synthetic protocols for N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine, and how are reaction conditions optimized?

this compound is synthesized via nucleophilic substitution of cyanuric chloride. A typical procedure involves:

- Step 1 : Reacting cyanuric chloride with benzylamine in dichloromethane at 0°C using Hünig’s base as a catalyst, followed by gradual warming to room temperature (RT) .

- Step 2 : Isolation via silica gel chromatography with gradient elution (ethyl acetate/hexanes) yields the product.

Key optimizations include maintaining low temperatures (0–5°C) to control reactivity, stoichiometric adjustments to avoid over-substitution, and solvent selection (e.g., acetone or dichloromethane) for solubility .

Q. How is the purity and structure of this compound verified?

- Analytical techniques :

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.49–7.56 ppm, triazine carbons at δ 151–164 ppm) .

- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 317.1319) and purity .

- Melting point : Physical properties (e.g., mp 235–238°C) cross-referenced with literature ensure consistency .

Advanced Research Questions

Q. How does this compound serve as a precursor in drug discovery?

This compound is a key intermediate for synthesizing bioactive derivatives:

- Anti-inflammatory agents : Reacted with aromatic aldehydes and ethyl 2-mercaptoacetate to form thiazolidinone-triazine hybrids. These derivatives show activity via cyclooxygenase (COX) inhibition, validated by molecular docking against COX-2 (PDB: 3LN1) .

- Antimicrobials : Functionalized with benzo[a]phenoxazines or thiazoles for photodynamic therapy or bacterial growth inhibition (e.g., E. coli MIC values < 10 µM) .

Q. What computational methods are used to predict the reactivity and binding affinity of triazine derivatives?

- Molecular docking : Triazine-thiazolidinone hybrids are docked into protease active sites (e.g., cruzain, a cysteine protease) using AutoDock Vina. Hydrophobic interactions and halogen bonding (Cl substituents) enhance binding .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict corrosion inhibition efficiency on metal surfaces. Adsorption energies correlate with experimental % inhibition efficiency (e.g., 95% for N-methyl derivatives) .

Q. How do steric and electronic effects influence substitution reactions of this compound?

Q. What contradictions exist in experimental data for triazine-based inhibitors, and how are they resolved?

- Temperature-dependent inhibition : Some derivatives (e.g., DNT) show increased corrosion inhibition at 313K but decreased efficiency at 323K. This is attributed to thermal desorption or degradation, resolved via Arrhenius plots and adsorption isotherms .

- Bioactivity variability : Anti-inflammatory activity discrepancies between in vitro and in vivo models are addressed by pharmacokinetic profiling (e.g., plasma stability assays) .

Methodological Challenges and Solutions

Q. How are competing side reactions managed during triazine functionalization?

Q. What strategies improve the scalability of triazine synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.